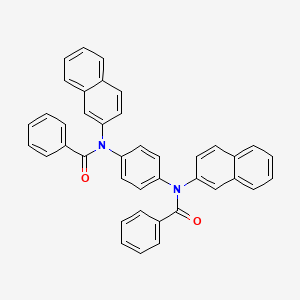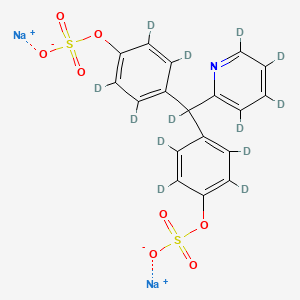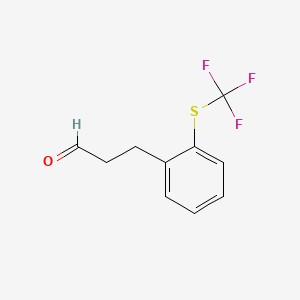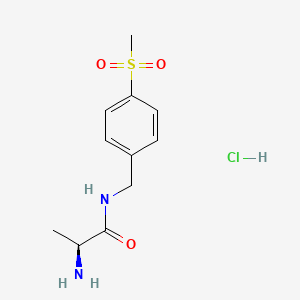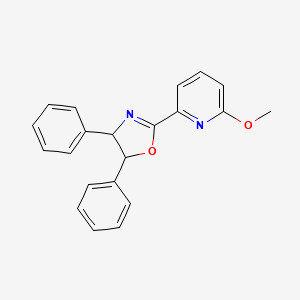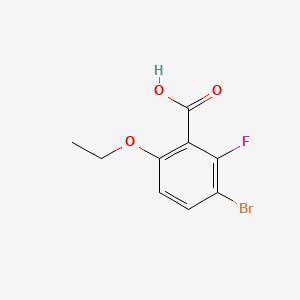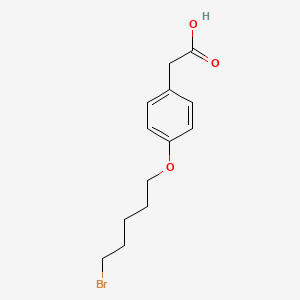
PROTAC Linker 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC Linker 3 is a component of proteolysis targeting chimeras (PROTACs), which are heterobifunctional molecules designed to degrade specific proteins by harnessing the ubiquitin-proteasome system. PROTACs consist of three parts: a ligand that binds to the protein of interest, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker plays a crucial role in maintaining the appropriate distance and orientation between the two ligands, thereby facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Linker 3 involves several steps, including the preparation of the individual ligands and the linker, followed by their conjugation. The synthetic routes typically involve:
Preparation of Ligands: The ligands for the protein of interest and the E3 ubiquitin ligase are synthesized separately using standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC Linker 3 can undergo various chemical reactions, including:
Oxidation: The linker may be susceptible to oxidation under certain conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can be used to modify the linker, such as reducing disulfide bonds to thiols.
Substitution: The linker can undergo substitution reactions, where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Dithiothreitol, sodium borohydride.
Coupling Reagents: N,N’-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the linker. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols .
Applications De Recherche Scientifique
PROTAC Linker 3 has a wide range of scientific research applications, including:
Chemistry: Used in the design and synthesis of novel PROTAC molecules for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: Utilized in the development of new drug candidates and in high-throughput screening assays for drug discovery
Mécanisme D'action
PROTAC Linker 3 functions by facilitating the formation of a ternary complex between the protein of interest, the PROTAC molecule, and the E3 ubiquitin ligase. This complex brings the target protein in close proximity to the E3 ligase, which catalyzes the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, leading to the selective degradation of the target protein .
Comparaison Avec Des Composés Similaires
PROTAC Linker 3 can be compared with other similar compounds, such as:
PROTAC Linker 1: Similar in function but may differ in the chemical structure and properties of the linker.
PROTAC Linker 2: Another variant with different linker chemistry, affecting the stability and efficacy of the PROTAC molecule.
PROTAC Linker 4: Designed for specific applications, with unique properties tailored for certain target proteins .
Propriétés
Formule moléculaire |
C13H17BrO3 |
|---|---|
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
2-[4-(5-bromopentoxy)phenyl]acetic acid |
InChI |
InChI=1S/C13H17BrO3/c14-8-2-1-3-9-17-12-6-4-11(5-7-12)10-13(15)16/h4-7H,1-3,8-10H2,(H,15,16) |
Clé InChI |
JSZVLKADKPMUBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)O)OCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19S)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14771559.png)
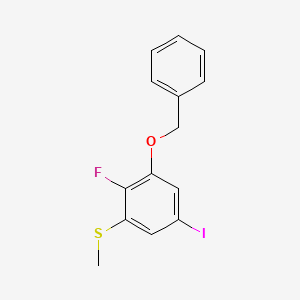

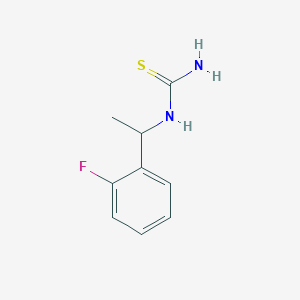
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14771574.png)

